molecular formula C25H29NO6 B14909805 Fmoc-N-Me-Glu-OtBu

Fmoc-N-Me-Glu-OtBu

Cat. No.: B14909805
M. Wt: 439.5 g/mol
InChI Key: CQSYAKGKSSJEII-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Fmoc-N-Me-Glu-OtBu is a derivative of glutamic acid, specifically N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert butyl ester. It is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The compound is known for its stability and ability to introduce N-methyl amino acid residues into peptides, enhancing their biological stability .

Mechanism of Action

The primary mechanism of action of Fmoc-N-Me-Glu-OtBu involves its role as a building block in peptide synthesis. The Fmoc group protects the α-amino group during synthesis, preventing unwanted side reactions. The N-methylation enhances the biological stability of the resulting peptides by increasing resistance to enzymatic degradation . The tert-butyl ester protects the γ-carboxyl group, which can be selectively deprotected to allow further functionalization .

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

(4S)-4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-14-22(27)28)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,27,28)/t21-/m0/s1

InChI Key

CQSYAKGKSSJEII-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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